molecular formula C18H18N6O2 B11011313 3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11011313
M. Wt: 350.4 g/mol
InChI Key: KAWGWXRHBCJJKB-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound. It features multiple fused rings, including triazole, pyridine, and oxazole moieties, making it a molecule of significant interest in medicinal chemistry and materials science. The presence of these heterocyclic structures often imparts unique biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolo[4,3-a]pyridine core, which can be synthesized via a microwave-mediated, catalyst-free method using enaminonitriles and benzohydrazides . This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

The oxazolo[5,4-b]pyridine moiety can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The final step involves coupling the triazolo[4,3-a]pyridine and oxazolo[5,4-b]pyridine intermediates with a suitable carboxamide linker under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process would also incorporate purification steps such as recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolo[4,3-a]pyridine core and exhibit similar biological activities.

    Oxazolo[5,4-b]pyridine derivatives: Compounds with this moiety are known for their stability and potential bioactivity.

    Other heterocyclic carboxamides: These compounds often have diverse biological activities and are used in various therapeutic applications.

Uniqueness

3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound in research and potential therapeutic applications.

Properties

Molecular Formula

C18H18N6O2

Molecular Weight

350.4 g/mol

IUPAC Name

3,6-dimethyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18N6O2/c1-11-10-13(16-12(2)23-26-18(16)20-11)17(25)19-8-5-7-15-22-21-14-6-3-4-9-24(14)15/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,19,25)

InChI Key

KAWGWXRHBCJJKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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